Cas no 1261751-00-1 (2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile)

2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile is a fluorinated pyridine derivative with a trifluoromethoxy-substituted phenyl group and an acetonitrile functionalization at the 6-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural features, which include a reactive amino group and an electron-withdrawing trifluoromethoxy moiety, enhancing its potential as a building block for bioactive molecules. The acetonitrile group further expands its utility in heterocyclic synthesis. Its well-defined structure and stability under standard conditions make it suitable for applications in medicinal chemistry, particularly in the development of kinase inhibitors or other targeted therapeutics. The compound is typically handled under inert conditions to preserve its reactivity.
2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile structure
1261751-00-1 structure
商品名:2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile
CAS番号:1261751-00-1
MF:C14H10F3N3O
メガワット:293.243913173676
CID:4929176

2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

    • 2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile
    • インチ: 1S/C14H10F3N3O/c15-14(16,17)21-11-4-1-9(2-5-11)12-6-3-10(7-8-18)20-13(12)19/h1-6H,7H2,(H2,19,20)
    • InChIKey: BLODCQGJZSRWRF-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC(=CC=1)C1=CC=C(CC#N)N=C1N)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 385
  • トポロジー分子極性表面積: 71.9
  • 疎水性パラメータ計算基準値(XlogP): 3

2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022004965-500mg
2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile
1261751-00-1 97%
500mg
$1,068.20 2022-03-01
Alichem
A022004965-250mg
2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile
1261751-00-1 97%
250mg
$659.60 2022-03-01
Alichem
A022004965-1g
2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile
1261751-00-1 97%
1g
$1,646.40 2022-03-01

2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile 関連文献

2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrileに関する追加情報

2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile: A Comprehensive Overview

The compound with CAS No. 1261751-00-1, commonly referred to as 2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and material science. This compound has garnered considerable attention due to its unique structural properties and potential for use in drug development and advanced materials.

2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile is characterized by its pyridine ring system, which serves as the central framework of the molecule. The pyridine ring is substituted with an amino group at position 2, a trifluoromethoxyphenyl group at position 3, and an acetonitrile group at position 6. This substitution pattern imparts the molecule with a high degree of functional diversity, making it suitable for a wide range of chemical reactions and applications.

The trifluoromethoxyphenyl group attached to the pyridine ring introduces significant electron-withdrawing effects, which enhance the compound's reactivity and stability. This feature is particularly advantageous in pharmaceutical applications, where such groups are often used to improve drug bioavailability and pharmacokinetics. Recent studies have demonstrated that compounds with similar substitution patterns exhibit promising anti-inflammatory and anti-cancer properties, further underscoring the potential of 2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile in therapeutic development.

In terms of synthesis, 2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. Researchers have recently explored the use of palladium-catalyzed cross-coupling reactions to achieve higher yields and better selectivity in the synthesis process. These advancements have not only improved the efficiency of production but also opened up new avenues for modifying the structure of the compound to suit specific applications.

The acetonitrile group at position 6 of the pyridine ring plays a crucial role in determining the compound's chemical reactivity. This group is highly nucleophilic and can participate in various condensation reactions, making it a valuable building block in organic synthesis. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules, particularly those with complex architectures.

From an application standpoint, 2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile has shown promise in several areas. In pharmaceuticals, it serves as a precursor for drug candidates targeting various diseases, including cancer and inflammatory disorders. Its ability to modulate key biological pathways makes it a valuable tool in drug discovery efforts. Additionally, this compound has been explored for its potential in materials science, particularly in the development of advanced polymers and electronic materials.

Recent research has also focused on understanding the environmental impact and degradation pathways of 2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile. Studies have shown that under certain conditions, the compound can undergo biodegradation, reducing its environmental footprint. This information is critical for ensuring sustainable practices in its production and use.

In conclusion, 2-Amino-3-(4-(trifluoromethoxy)phenyl)pyridine-6-acetonitrile (CAS No. 1261751-00-1) is a versatile compound with significant potential across multiple fields. Its unique structure, functional groups, and reactivity make it a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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